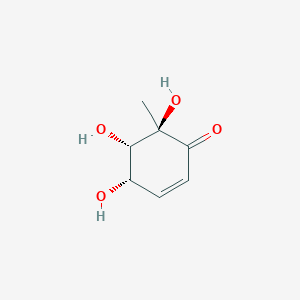![molecular formula C19H38O7S B14249622 6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol CAS No. 239808-17-4](/img/structure/B14249622.png)
6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol is an organic compound with the molecular formula C19H38O7S It is a derivative of 18-crown-6, a well-known crown ether, and features a thiol group attached to a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol typically involves the reaction of 18-crown-6 with a suitable thiol reagent. One common method involves the reaction of 18-crown-6 with 6-bromohexane-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Complexation: The crown ether moiety can form complexes with metal ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Complexation: Metal salts such as potassium chloride or sodium chloride can be used to form complexes with the crown ether.
Major Products Formed
Oxidation: Disulfides.
Substitution: Thioethers or thioesters.
Complexation: Metal-crown ether complexes.
Scientific Research Applications
6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Used in the synthesis of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol primarily involves its ability to form complexes with metal ions through the crown ether moiety. This complexation can alter the reactivity and solubility of the metal ions, making them more suitable for various applications. The thiol group can also participate in redox reactions, influencing the redox state of biological systems[3][3].
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: A parent compound with similar complexation properties but lacks the thiol group.
Dibenzo-18-crown-6: A derivative with benzene rings that enhance its lipophilicity.
Thiourea derivatives: Compounds with similar thiol functionality but different complexation properties.
Uniqueness
6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol is unique due to the combination of the crown ether moiety and the thiol group. This dual functionality allows it to participate in both complexation and redox reactions, making it versatile for various applications .
Properties
CAS No. |
239808-17-4 |
|---|---|
Molecular Formula |
C19H38O7S |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
6-(1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethoxy)hexane-1-thiol |
InChI |
InChI=1S/C19H38O7S/c27-16-4-2-1-3-5-24-17-19-18-25-13-12-22-9-8-20-6-7-21-10-11-23-14-15-26-19/h19,27H,1-18H2 |
InChI Key |
ZJUNBMDWWYDWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC(COCCOCCO1)COCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
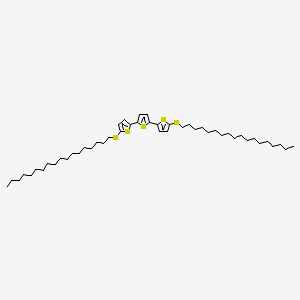
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
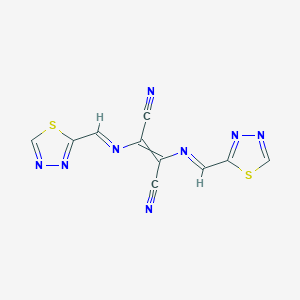
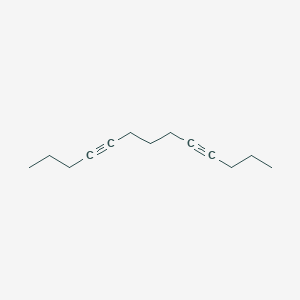
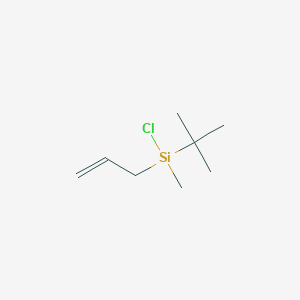
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
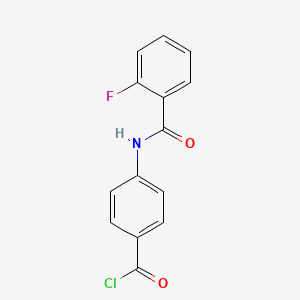
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
